![molecular formula C7H8N2 B1585805 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine CAS No. 496-13-9](/img/structure/B1585805.png)

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Descripción general

Descripción

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic compound that contains a pyrrole moiety fused to a pyridine nucleus . It has a molecular weight of 120.15 . This compound is important in the field of medicinal chemistry due to its occurrence in various biologically active substances .

Synthesis Analysis

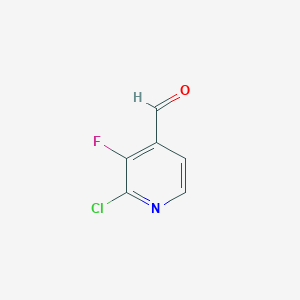

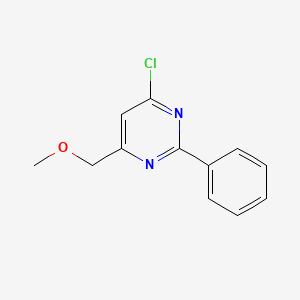

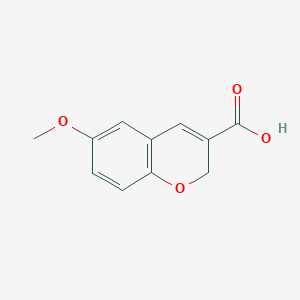

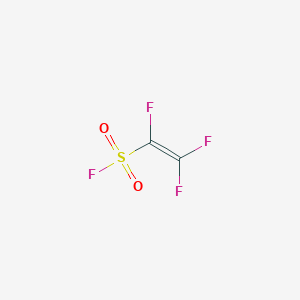

Synthetic protocols for the preparation of 1-oxo-, 3-oxo-, and 1,3-dioxopyrrolo[3,4-c]pyridines have been developed . These compounds contain sulfonamide groups linked to the pyrrole nitrogen atom of the pyrrolo[3,4-c]pyridine cycle by a flexible (CH2)6 aliphatic linker . The synthesis involves various methods such as condensation, reduction, and treatment with different reagents .Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine includes a five-membered pyrrole ring fused to a six-membered pyridine ring . The InChI key for this compound is JIEZEWWXWYGFRD-UHFFFAOYSA-N .Chemical Reactions Analysis

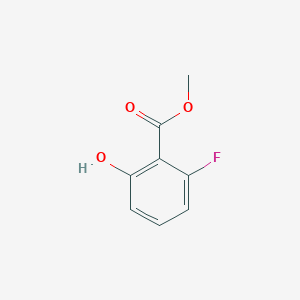

The chemical reactions involved in the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives include condensation of intermediate methyl 3-(chlorocarbonyl)-isonicotinate with amines, regioselective reduction of 1,3-dioxopyrrolo[3,4-c]pyridines with a tin dust followed by treatment with triethylsilane, and a synthetic sequence consisting of the treatment of methyl isonicotinate with N-bromosuccinimide and the following condensation of the obtained ethyl 3-bromomethylisonicotinate with primary amines .Physical And Chemical Properties Analysis

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a solid compound . It should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación

Antileishmanial Agents

The derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine have been explored for their potential as antileishmanial agents. A study utilized a post-Ugi modification strategy to synthesize uniquely functionalized derivatives and evaluated them against visceral leishmaniasis (VL). One compound, in particular, showed promising in vitro antileishmanial activity and demonstrated significant inhibition of parasite burden in infected mice .

Analgesic and Sedative Agents

Pyrrolo[3,4-c]pyridine derivatives have been most commonly studied for their analgesic and sedative properties. These compounds have shown potential in treating diseases of the nervous system due to their ability to modulate pain perception and induce sedation .

Antiviral Activity

Some pyrrolo[3,4-c]pyridine derivatives have exhibited antiviral activities. For example, the antiviral alkaloid mappicin, isolated from Mappia foetida, contains the pyrrolo[3,4-c]pyridine system in its structure .

Antidiabetic Properties

Research has indicated that pyrrolo[3,4-c]pyridine derivatives can be used to develop treatments for diabetes. Their role in managing blood sugar levels and potential as antidiabetic agents is an area of active investigation .

Antimycobacterial Agents

The biological activity of pyrrolo[3,4-c]pyridine derivatives also extends to antimycobacterial properties. These compounds have been found to be effective against mycobacterial infections, which is crucial given the global challenge posed by tuberculosis .

Mecanismo De Acción

Target of Action

The primary target of the compound 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is the Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 plays a crucial role in the regulation of immune responses, including T cell activation, differentiation, and survival .

Mode of Action

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine interacts with HPK1, inhibiting its activity . This inhibition can lead to changes in the immune response, particularly affecting the behavior of T cells .

Biochemical Pathways

The inhibition of HPK1 by 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine affects several biochemical pathways. Most notably, it impacts the MAPK signaling pathway, which plays a key role in regulating immune responses . The downstream effects of this include changes in T cell activation, differentiation, and survival .

Pharmacokinetics

One study suggests that a compound derived from 2,3-dihydro-1h-pyrrolo[3,4-c]pyridine exhibited satisfactory pharmacokinetic properties in mice . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine’s action primarily involve changes in T cell behavior. By inhibiting HPK1, this compound can potentially alter T cell activation, differentiation, and survival . This could have significant implications for the treatment of diseases involving the immune system .

Action Environment

The action, efficacy, and stability of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can be influenced by various environmental factors. For instance, factors such as pH and temperature could potentially affect the compound’s stability and activity

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-8-4-7-5-9-3-6(1)7/h1-2,4,9H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIACNNDCIUUION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364032 | |

| Record name | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |

CAS RN |

496-13-9 | |

| Record name | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

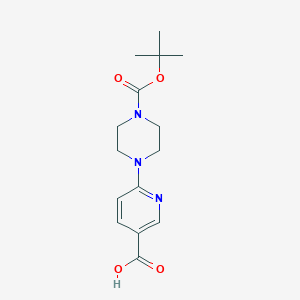

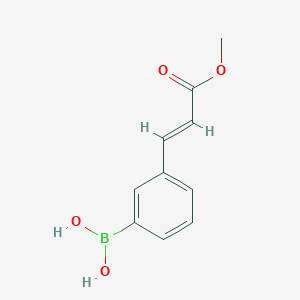

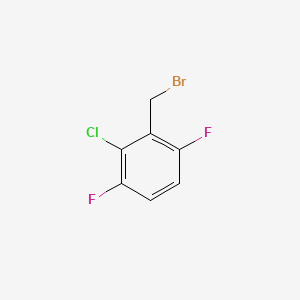

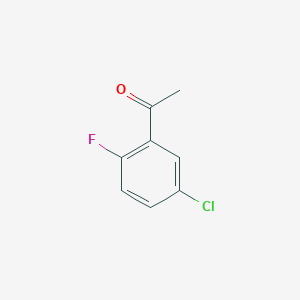

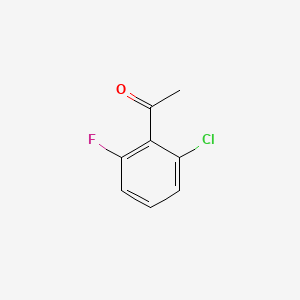

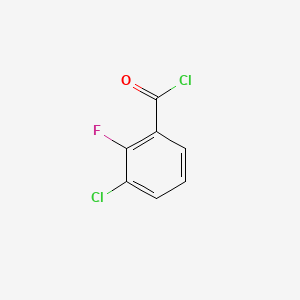

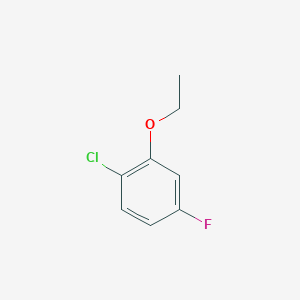

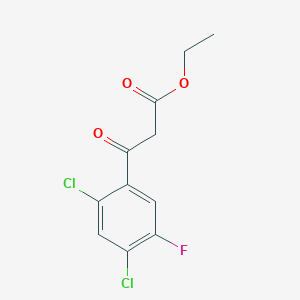

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.